Ipa-3

Allosteric inhibition Kinase autoregulation Covalent inhibitor

Researchers studying PAK1 biology face a critical challenge: ATP-competitive inhibitors cannot distinguish kinase activity from scaffolding functions. IPA-3 solves this by covalently binding the PAK1 autoregulatory domain to block Cdc42-mediated activation without inhibiting pre-activated kinase. - IC50: 2.5 µM for PAK1; >95% inhibition at 10 µM with no activity against Group II PAKs (PAK4/5/6) up to 30 µM. - Preferred tool compound to probe activation-specific PAK1 functions versus ATP-competitive inhibitors like FRAX597. - Validated for liposomal delivery in preclinical oncology models. Bulk quantities available for lead optimization.

Molecular Formula C20H14O2S2
Molecular Weight 350.5 g/mol
CAS No. 42521-82-4
Cat. No. B1672097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpa-3
CAS42521-82-4
SynonymsIPA-3;  IPA 3;  IPA3.
Molecular FormulaC20H14O2S2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O
InChIInChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
InChIKeyRFAXLXKIAKIUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IPA-3 (CAS 42521-82-4): An Allosteric, Non-ATP-Competitive Group I PAK Inhibitor for Kinase Selectivity-Focused Research


IPA-3 (1,1'-disulfanediyldi(naphthalen-2-ol); CAS 42521-82-4) is an organic disulfide that functions as a cell-permeable, allosteric inhibitor of p21-activated kinase 1 (PAK1) [1]. Unlike ATP-competitive kinase inhibitors that target the conserved ATP-binding pocket, IPA-3 binds covalently to the autoregulatory domain of Group I PAKs (PAK1, PAK2, PAK3) and prevents their activation by the upstream GTPase Cdc42 [2]. The compound exhibits an IC50 of 2.5 µM for PAK1 in cell-free assays and demonstrates negligible inhibitory activity against Group II PAKs (PAK4-6) [3].

Why ATP-Competitive PAK Inhibitors Cannot Substitute for IPA-3 in Mechanistic Studies of PAK Activation


Substitution of IPA-3 with ATP-competitive PAK inhibitors such as FRAX597, FRAX486, or G5555 yields fundamentally different biological outcomes due to divergent mechanisms of action. IPA-3 binds the inactive, autoinhibited conformation of PAK1 covalently and prevents Cdc42-mediated activation [1]. In contrast, ATP-competitive inhibitors target the catalytic kinase domain of already activated PAK [2]. Functional assays in leukemia cells revealed that IPA-3 induced cell contraction in semi-adherent HEL cells only, while FRAX597 increased cell-surface contact area in all leukemia cells tested, demonstrating opposite phenotypic effects despite both targeting Group I PAKs [3]. Furthermore, IPA-3 produces a stronger decrease in metabolic rates across multiple cancer cell lines compared to FRAX597, indicating that PAK non-kinase scaffolding functions—which IPA-3 but not ATP-competitive inhibitors can disrupt—are essential for cell metabolism [4].

Quantitative Evidence Differentiating IPA-3 from Closest PAK1 Inhibitor Comparators


Covalent Binding to PAK1 Regulatory Domain with Conformational Specificity Unmatched by ATP-Competitive Inhibitors

IPA-3 binds covalently to the PAK1 autoregulatory domain, a mechanism that fundamentally differs from ATP-competitive inhibitors such as FRAX597, FRAX486, and G5555, which target the ATP-binding pocket of the catalytic domain [1]. Critically, IPA-3 binds only to the inactive, autoinhibited conformation of PAK1; preactivated PAK1 is neither inhibited nor bound significantly by IPA-3 [2]. This conformational specificity is not observed with ATP-competitive inhibitors, which inhibit both inactive and preactivated PAK1 indiscriminately .

Allosteric inhibition Kinase autoregulation Covalent inhibitor

Opposite Cellular Phenotypes: IPA-3 Induces Cell Contraction Whereas ATP-Competitive Inhibitor FRAX597 Increases Cell-Substrate Contact

In a direct head-to-head functional comparison in leukemia cells, IPA-3 and FRAX597 produced opposite effects on cell-surface contact area despite both targeting Group I PAKs. IPA-3 (which prevents PAK activation via allosteric binding) induced cell contraction in semi-adherent HEL cells only, whereas FRAX597 (which inhibits PAK kinase activity directly) increased cell-surface contact area in all leukemia cell lines tested [1]. Both inhibitors reduced cell attachment stability and induced cell death, but their immediate effects on cell morphology diverged substantially [2].

Cell adhesion Cytoskeletal dynamics Leukemia

Superior Metabolic Suppression in Cancer Cells Versus ATP-Competitive PAK Inhibitor FRAX597

Pharmacological inhibition of Group I PAKs by IPA-3 induced a strong decrease in metabolic rates across human adherent cancer cell lines, leukemia/lymphoma cell lines, and primary leukemia cells. In contrast, the immediate effect of FRAX597 (an ATP-competitive PAK inhibitor) on metabolic rates was only moderate, despite its higher potency in kinase inhibition assays (IC50 = 8 nM for PAK1 vs. 2.5 µM for IPA-3) [1]. This discrepancy indicates that PAK non-kinase scaffolding functions—which IPA-3 disrupts by preventing activation but FRAX597 does not address—are essential for cell metabolism [2].

Cell metabolism Glycolysis Oxidative phosphorylation

Absolute Selectivity for Group I PAKs (PAK1/2/3) with No Inhibition of Group II PAKs (PAK4/5/6) at Functional Concentrations

IPA-3 exhibits absolute discrimination between Group I PAKs (PAK1, PAK2, PAK3) and Group II PAKs (PAK4, PAK5, PAK6), showing no inhibitory activity against Group II isoforms even at concentrations up to 30 µM [1]. At 10 µM inhibitor concentration, IPA-3 achieves 95% inhibition of PAK1, 70% inhibition of PAK2, and 60% inhibition of PAK3 . This contrasts with ATP-competitive PAK inhibitors such as PF-3758309, which inhibits both Group I and Group II PAKs [2]. In a kinome-wide screen against 214 non-PAK human kinases, IPA-3 (10 µM) showed ≥50% inhibition of only 9 kinases .

Kinase selectivity PAK isoforms Off-target profiling

Disulfide Bond-Dependent Activity: Reversible Inhibition by Reducing Agents as a Differentiating Feature for Redox Biology Applications

IPA-3 contains a disulfide bond that is essential for its inhibitory activity. Reduction of this bond by the reducing agent dithiothreitol (DTT) abolishes PAK1 inhibition by IPA-3 and restores Cdc42-mediated kinase activation [1]. Absorption spectroscopy confirms that the disulfide bond in IPA-3 is sensitive to reduction by DTT, with the reduced form (1-mercapto-2-hydroxynaphthalene) showing distinct spectral properties [2]. This redox sensitivity is not shared by ATP-competitive PAK inhibitors such as FRAX597 or FRAX486, which lack disulfide moieties and maintain activity in reducing environments .

Redox regulation Disulfide chemistry Reversible inhibition

Validated Research Applications of IPA-3 Based on Direct Comparative Evidence


Dissecting PAK1 Activation-Dependent vs. Kinase Activity-Dependent Cellular Functions

As established by covalent binding and conformational specificity data [1], IPA-3 uniquely prevents PAK1 activation by Cdc42 without inhibiting preactivated kinase. This property enables researchers to distinguish whether a cellular phenotype requires PAK1 activation (blocked by IPA-3) or merely PAK1 kinase activity (blocked by ATP-competitive inhibitors). Comparative studies demonstrate opposite effects on cell adhesion morphology when comparing IPA-3 with ATP-competitive inhibitor FRAX597, underscoring the value of using IPA-3 as a tool to probe activation-specific functions [2].

Selective Pharmacological Inhibition of Group I PAK Signaling Without Group II PAK Confounding

Kinase selectivity profiling demonstrates that IPA-3 shows no inhibition of Group II PAKs (PAK4/5/6) at concentrations up to 30 µM, while maintaining robust Group I PAK inhibition (PAK1 95%, PAK2 70%, PAK3 60% at 10 µM) . This absolute isoform selectivity makes IPA-3 the preferred tool compound for studies where Group II PAK inhibition would confound interpretation—particularly in cancer biology contexts where PAK4 and PAK1 have distinct and sometimes opposing roles in tumor progression [3].

Investigating PAK Non-Kinase Scaffolding Functions in Cancer Cell Metabolism

Direct comparative metabolic profiling revealed that IPA-3 induces a strong decrease in metabolic rates across multiple cancer cell types, whereas the ATP-competitive inhibitor FRAX597 produces only moderate suppression despite higher biochemical potency [4]. This evidence supports the use of IPA-3 specifically for studies investigating the non-catalytic scaffolding functions of PAK1/PAK2 in regulating glycolysis and oxidative phosphorylation—functions that are inaccessible to ATP-competitive inhibitors [5].

Liposomal Formulation Development for In Vivo PAK1-Targeted Cancer Therapy Models

IPA-3 exhibits rapid metabolic instability in plasma, limiting its direct utility as an in vivo chemotherapeutic agent [6]. However, this limitation has driven the development of specialized delivery systems, including sterically stabilized liposomes (SSL-IPA-3) and sPLA2-responsive liposomes (SPRL-IPA-3), which are patented [7]. In vivo studies demonstrate that twice-weekly administration of SSL-IPA-3 significantly suppresses prostate cancer xenograft growth and metastasis in mouse models, whereas equivalent doses of free IPA-3 provide no therapeutic benefit [8]. This validated liposomal formulation approach provides a procurement rationale for IPA-3 in preclinical oncology studies where PAK1-targeted therapy is being evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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